

1-phenyl-2-nitropropene CAS number and molecular weight

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Compound of Interest

Compound Name: **1-Phenyl-2-nitropropene**

Cat. No.: **B1663983**

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An In-depth Technical Guide to 1-Phenyl-2-Nitropropene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-phenyl-2-nitropropene** (P2NP), a key chemical intermediate. The document details its chemical and physical properties, experimental protocols for its synthesis and subsequent reactions, and its primary applications, particularly within the pharmaceutical industry.

Core Chemical Identifiers and Properties

1-Phenyl-2-nitropropene, also known as (2-Nitroprop-1-en-1-yl)benzene, is a light-yellow crystalline solid.^[1] It is recognized for its role as a precursor in the synthesis of various organic compounds. Its fundamental identifiers and physicochemical properties are summarized below.

Property	Value	Citation(s)
CAS Number	705-60-2	[1]
Molecular Formula	C ₉ H ₉ NO ₂	[1]
Molecular Weight	163.17 g/mol	[1]
Appearance	Light-yellow crystalline solid	[1]
Melting Point	63-66 °C	[2]
Boiling Point	263.0 ± 9.0 °C	
Density	1.141 ± 0.06 g/cm ³	
Solubility	Insoluble in water; Soluble in DMSO, DMF, ethanol, acetone, chloroform, methanol.	
IUPAC Name	[(E)-2-nitroprop-1-enyl]benzene	[1]

Synthesis of 1-Phenyl-2-Nitropropene: The Henry Reaction

The primary method for synthesizing **1-phenyl-2-nitropropene** is through a base-catalyzed condensation reaction between benzaldehyde and nitroethane. This specific transformation is a variant of the Knoevenagel condensation and is widely known as the Henry reaction or nitroaldol reaction.[\[1\]](#)[\[3\]](#) The reaction proceeds via a β -nitro alcohol intermediate, which is subsequently dehydrated to form the nitroalkene product.[\[1\]](#)

Experimental Protocol: Synthesis via Henry Reaction

This protocol describes a common laboratory-scale synthesis of **1-phenyl-2-nitropropene** using n-butylamine as the catalyst.

Materials and Reagents:

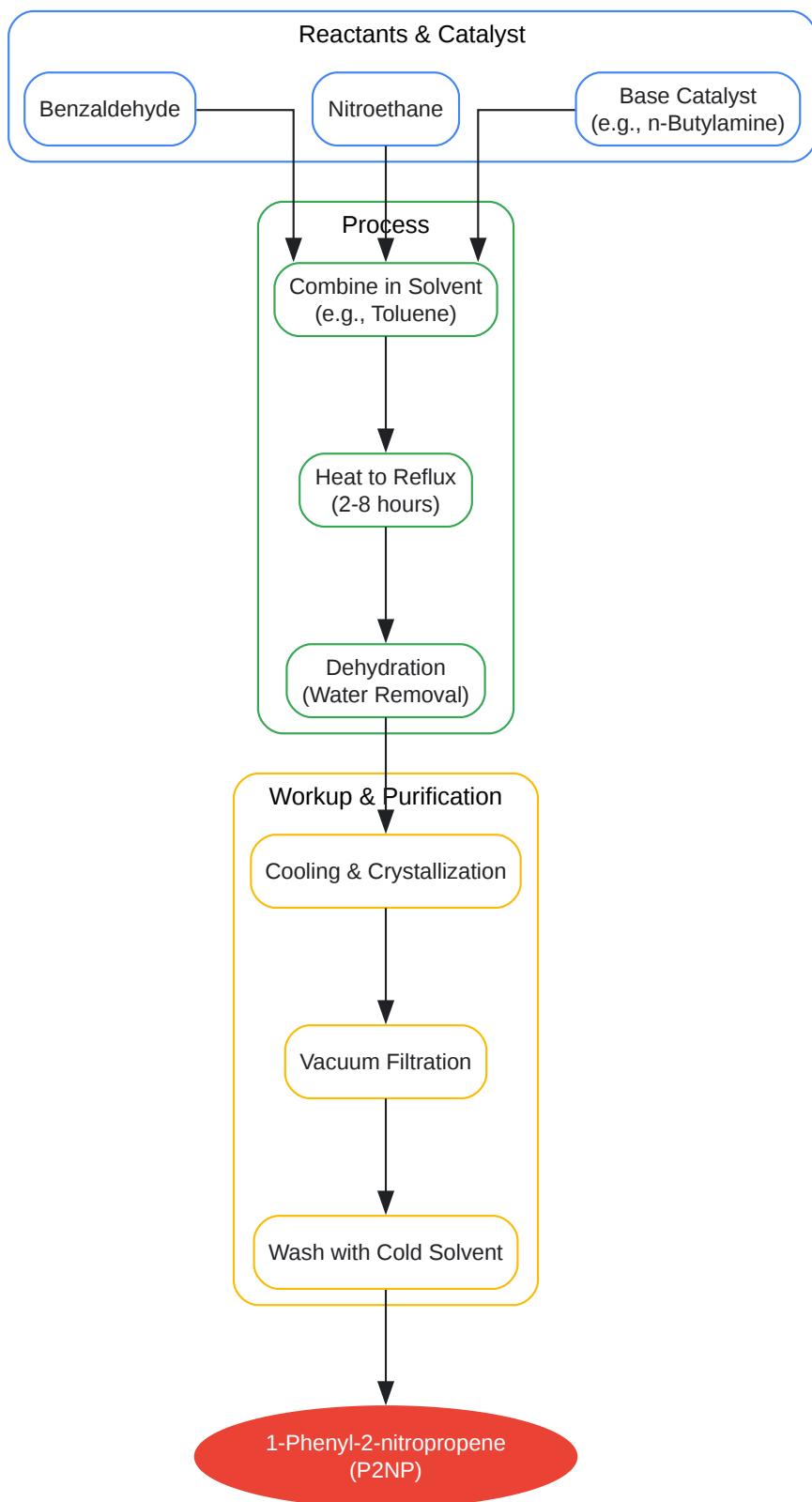
- Benzaldehyde

- Nitroethane
- n-Butylamine (catalyst)
- Toluene or Ethanol (solvent)
- Round-bottom flask
- Reflux condenser
- Heating mantle or water bath
- Dean-Stark apparatus (if using toluene)
- Crystallization dish or beaker
- Büchner funnel and flask for vacuum filtration
- Cold Isopropyl Alcohol (IPA) or Ethanol for washing

Procedure:

- Reaction Setup: In a round-bottom flask, combine benzaldehyde (1.0 molar equivalent), nitroethane (1.0-1.2 molar equivalents), and a suitable solvent such as toluene or ethanol.
- Catalyst Addition: Add a catalytic amount of a primary amine, such as n-butylamine (e.g., 5-10 mol%).^[4] Other bases like cyclohexylamine or ammonium acetate can also be used.^{[4][5]}
- Reaction Conditions: Heat the mixture to reflux (approximately 60-100°C, depending on the solvent) and stir for several hours (typically 2-8 hours).^[4] If using toluene, a Dean-Stark apparatus can be employed to remove the water produced as a byproduct, driving the reaction to completion.
- Crystallization: After the reaction period, cool the mixture. The product, **1-phenyl-2-nitropropene**, will often crystallize from the solution upon cooling. The process can be aided by placing the vessel in a freezer. If crystallization does not occur spontaneously, adding a small amount of cold water or scratching the inside of the flask can induce it.^[2]

- **Isolation and Purification:** Collect the yellow crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent (e.g., isopropyl alcohol or ethanol) to remove residual impurities.
- **Drying:** Air-dry the purified crystals or dry them in a vacuum chamber. The expected yield is typically in the range of 65-80%.^[4] Further purification can be achieved by recrystallization from a suitable solvent like ethanol.



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Caption: Experimental workflow for the synthesis of **1-phenyl-2-nitropropene**.

Key Synthetic Applications in Drug Development

1-Phenyl-2-nitropropene is a critical intermediate, primarily because it serves as a precursor to phenethylamines, a class of compounds with significant pharmacological activity. Its main applications are in the synthesis of amphetamine and phenyl-2-propanone (P2P), a precursor to methamphetamine.[\[1\]](#)[\[6\]](#)

Reduction to Amphetamine

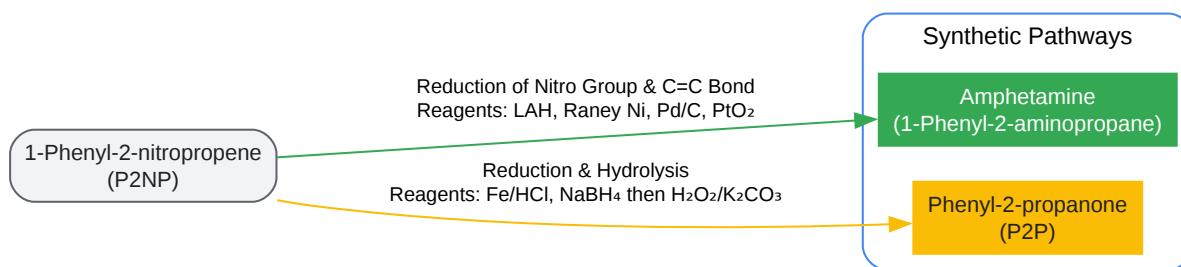
The most direct application in pharmaceutical synthesis is the reduction of **1-phenyl-2-nitropropene** to 1-phenyl-2-aminopropane, commonly known as amphetamine.[\[1\]](#) This transformation is a key step in the production of medications like Adderall, which are used to treat ADHD and narcolepsy.[\[1\]](#)[\[6\]](#) The reaction involves the reduction of both the nitro group to an amine and the hydrogenation of the carbon-carbon double bond.

Common Reducing Agents:

- Lithium Aluminium Hydride (LAH)
- Raney Nickel
- Aluminum Amalgam
- Palladium or Platinum catalysts (Catalytic Hydrogenation)[\[1\]](#)

Conversion to Phenyl-2-Propanone (P2P)

1-Phenyl-2-nitropropene can also be converted to phenyl-2-propanone (P2P), another important intermediate. This is typically achieved through a two-step process or a one-pot reaction. One common method involves the reduction of the nitroalkene to the corresponding oxime, which is then hydrolyzed in an acidic medium to yield the ketone.[\[7\]](#) An alternative route uses iron filings in hydrochloric or acetic acid to facilitate this transformation.[\[1\]](#)[\[7\]](#) P2P is a well-known precursor for the synthesis of methamphetamine.



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Caption: Key synthetic pathways originating from **1-phenyl-2-nitropropene**.

Safety and Handling

1-Phenyl-2-nitropropene is classified as a harmful substance and is a known irritant to the skin, eyes, and respiratory system.^[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust or fumes.

Storage: The compound should be stored in a tightly sealed container in a cool, dry place. The recommended storage temperature is between 2-8°C, as the compound can degrade over time at higher temperatures.^[2]

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